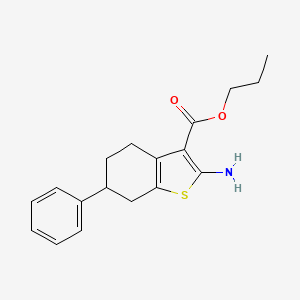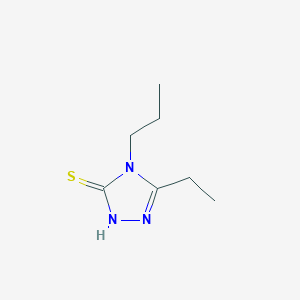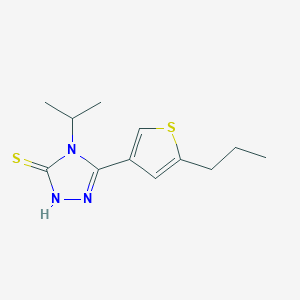
1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde” is a complex organic molecule that contains an indole ring and a pyridine ring. The indole ring is a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring. The pyridine ring is a six-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring attached to a pyridine ring via a methylene bridge. The aldehyde functional group is attached to the 6-position of the indole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aldehyde group, which is often involved in nucleophilic addition reactions, and the nitrogen in the pyridine ring, which can act as a base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings could contribute to its stability, while the aldehyde group could make it more reactive .Applications De Recherche Scientifique
Catalytic Applications
Research has demonstrated the synthesis of palladacycles using bi- and tridentate ligands with an indole core, such as "1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde". These complexes have been found efficient as catalysts for the Suzuki–Miyaura coupling and the allylation of a variety of aldehydes, showcasing the versatility of indole-derived compounds in catalytic processes (Singh et al., 2017).
Synthesis of Heterocyclic Compounds
The Knoevenagel condensation of indole derivatives has led to the synthesis of various substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides, further demonstrating the utility of indole derivatives in synthesizing complex organic compounds with potential applications in medicinal chemistry and materials science (Dyachenko et al., 2018).
Novel Functional Derivatives
The reactivity of indole carbaldehyde derivatives under specific conditions has been explored to form new functional derivatives, contributing to the development of novel heterocyclic compounds. Such research expands the scope of indole-based compounds in organic synthesis and potential pharmaceutical applications (Dotsenko et al., 2018).
Antimicrobial Activity
Some studies have focused on the synthesis of novel compounds starting from indole carbaldehydes to evaluate their antimicrobial activities. This research underlines the significance of indole derivatives in developing new antimicrobial agents, highlighting their potential in addressing the challenge of antibiotic resistance (Hamed et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(pyridin-3-ylmethyl)indole-6-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-11-12-3-4-14-5-7-17(15(14)8-12)10-13-2-1-6-16-9-13/h1-9,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIZNAYFQMKSAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC3=C2C=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)





![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)
![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)
![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)
![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)

![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)